4-Chlorophenylalaninol Hydrochloride
Overview
Description
4-Chlorophenylalaninol Hydrochloride is a chemical compound with the CAS Number: 1379971-06-8. It has a molecular weight of 222.11 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(4-chlorophenyl)-1-propanol hydrochloride . The InChI code for the compound is 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature of +4°C .Scientific Research Applications
Chemical Model for Phenylketonuria : 4-Chlorophenylalaninol Hydrochloride, as p-Chlorophenylalanine, has been used to simulate phenylketonuria in rats. This inhibitor, when combined with phenylalanine, leads to a significant increase in blood and tissue phenylalanine without an increase in tyrosine, mimicking the amino acid imbalance seen in human phenylketonuria (Lipton et al., 1967).
Insomnia Research : In research on insomnia, para-chlorophenylalanine, an inhibitor of serotonin biosynthesis, was found to cause total insomnia in cats. This insomnia was reversible upon microinjection of L-5-hydroxytryptophan in the anterior hypothalamus, suggesting a potential neurohormonal action of serotonin in sleep regulation (Denoyer et al., 1989).
Serotonin Depletion and Sleep : A study explored the role of serotonin (5-HT) in sleep and wakefulness, particularly focusing on the effects of para-chlorophenylalanine. The study found that serotonin depletion caused by this compound led to more time awake, but this was likely confounded by hypothermia, highlighting the importance of temperature control in serotonin depletion experiments (Murray et al., 2015).
Effect on Locomotor Activity : The compound has been studied for its effects on spontaneous locomotor activity in rats. It was observed to induce significant increases in locomotor activity, which could be reversed by 5-hydroxytryptophan, a precursor of serotonin. This suggests a role of serotonin in modulating arousal thresholds (Fibiger & Campbell, 1971).
Inhibition of Tryptophan Hydroxylase : Another research paper discussed the mechanism by which p-chlorophenylalanine depletes rat brain serotonin, focusing on its inhibition of tryptophan hydroxylase. This enzyme inhibition was correlated with and assumed responsible for brain serotonin depletion (Jéquier et al., 1967).
Inhibition of Hydroxylases in vivo : The compound was also studied for its role in inhibiting hydroxylases in vivo. It was found that the inhibition of rat liver phenylalanine 4-hydroxylase by p-chlorophenylalanine was reduced upon administration of cycloheximide, indicating a complex interaction mechanism (Gal & Millard, 1971).
Mechanism of Action
Target of Action
The primary target of 4-Chlorophenylalaninol Hydrochloride is the enzyme Tryptophan Hydroxylase (TPH) . This enzyme plays a crucial role in the synthesis of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
this compound acts as an inhibitor of Tryptophan Hydroxylase . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in the levels of serotonin in the brain .
Biochemical Pathways
The inhibition of Tryptophan Hydroxylase by this compound affects the serotonin synthesis pathway . This pathway begins with the amino acid tryptophan, which is converted into 5-hydroxytryptamine (serotonin) by the action of Tryptophan Hydroxylase . By inhibiting this enzyme, this compound disrupts the production of serotonin .
Result of Action
The primary molecular effect of this compound is the reduction of serotonin levels in the brain due to its inhibitory effect on Tryptophan Hydroxylase . This can lead to various cellular and physiological effects, depending on the role of serotonin in different cell types and systems.
Biochemical Analysis
Biochemical Properties
4-Chlorophenylalaninol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. This compound inhibits the activity of tryptophan hydroxylase, leading to a decrease in serotonin levels . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete serotonin levels in the brain by inhibiting tryptophan hydroxylase . This depletion affects various cellular processes, including neurotransmission and mood regulation. Furthermore, this compound impacts gene expression by altering the expression levels of tryptophan hydroxylase and other related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis . This inhibition leads to a cascade of effects on cellular signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, further modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to sustained inhibition of tryptophan hydroxylase and prolonged depletion of serotonin levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan hydroxylase and reduces serotonin levels without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and matrix metalloproteinases, influencing the synthesis and degradation of various biomolecules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in serotonin synthesis and other biochemical pathways . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s overall impact on cellular function.
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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